![molecular formula C20H13NS B12944061 9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
9-(Benzo[b]thiophen-3-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both carbazole and benzothiophene. Carbazole is known for its applications in organic electronics, while benzothiophene is recognized for its biological activities. The fusion of these two moieties results in a compound with unique properties that can be exploited in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole typically involves the coupling of carbazole with a benzothiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to synthesize benzothiophene derivatives . This is followed by a cyclization reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Benzo[b]thiophen-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
9-(Benzo[b]thiophen-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Wirkmechanismus
The mechanism of action of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for cannabinoid receptors or inhibit certain enzymes involved in disease pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: Known for its biological activities and used in pharmaceuticals.
Carbazole: Widely used in organic electronics and as a building block for various materials.
2-Substituted Benzo[b]thiophenes: These compounds have similar structures and are used in drug discovery and materials science
Uniqueness
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is unique due to the combination of carbazole and benzothiophene moieties. This fusion results in a compound with enhanced electronic properties and biological activities, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C20H13NS |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
9-(1-benzothiophen-3-yl)carbazole |
InChI |
InChI=1S/C20H13NS/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)21(17)19-13-22-20-12-6-3-9-16(19)20/h1-13H |
InChI-Schlüssel |
VJJHWLZJIGHSBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CSC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



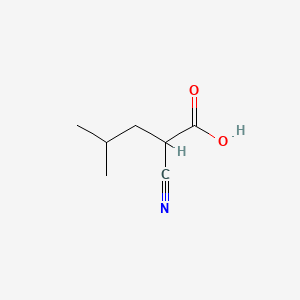

![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

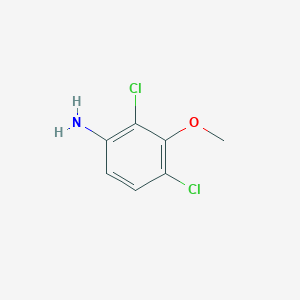
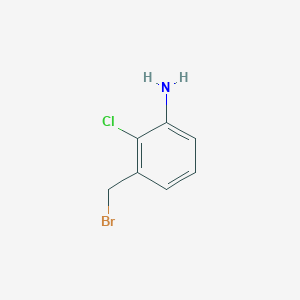
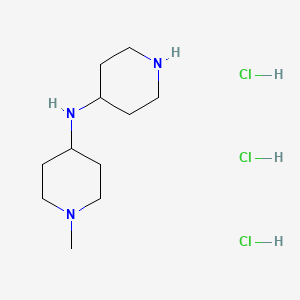
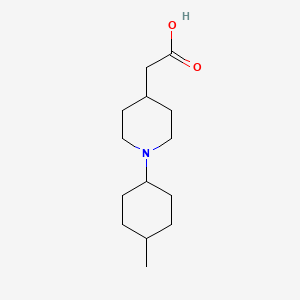
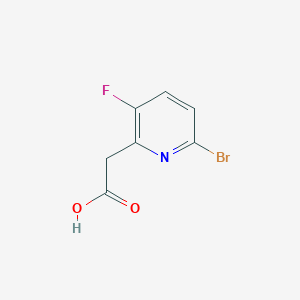
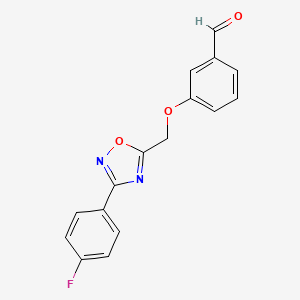
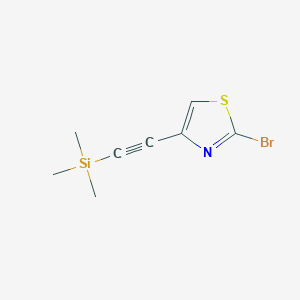
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
